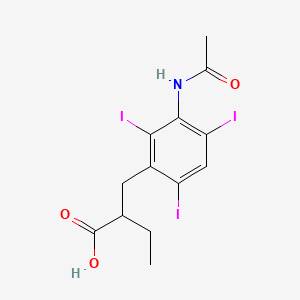![molecular formula C18H11NO3 B14667400 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione CAS No. 38558-87-1](/img/structure/B14667400.png)
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted furan-2-carboxaldehydes with pyrrole derivatives in the presence of a catalyst. Microwave irradiation has been shown to enhance the reaction efficiency, reducing reaction times and increasing yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as furan-2-carboxaldehydes and their subsequent cyclization with pyrrole derivatives. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized furo[3,2-b]pyrrole compounds .
Scientific Research Applications
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has several scientific research applications:
Organic Electronics: The compound is investigated for its potential use in organic field-effect transistors (OFETs) due to its unique electronic properties.
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential antimicrobial, antifungal, and anti-inflammatory activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Furo[2,3-b]pyrrole derivatives
Uniqueness: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
38558-87-1 |
|---|---|
Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-hydroxy-3,6-diphenylfuro[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C18H11NO3/c20-17-14(12-9-5-2-6-10-12)16-15(19-17)13(18(21)22-16)11-7-3-1-4-8-11/h1-10,21H |
InChI Key |
GZEDSFNWBZTEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC2=O)C(=C(O3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


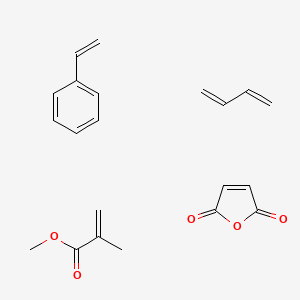


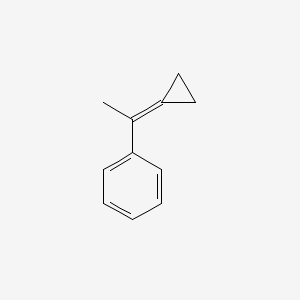
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

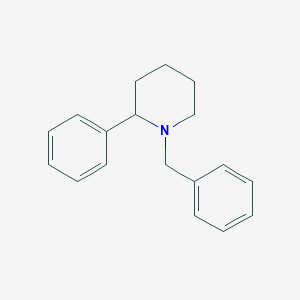
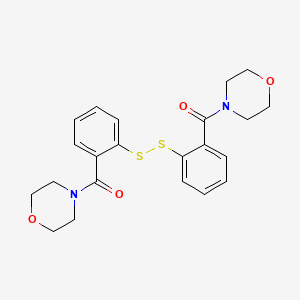
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
